molecular formula C11H12BrN3 B11855652 6-Bromo-2-hydrazinyl-4,8-dimethylquinoline

6-Bromo-2-hydrazinyl-4,8-dimethylquinoline

Cat. No.: B11855652
M. Wt: 266.14 g/mol
InChI Key: WZTLPYXAAKTTRX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-hydrazinyl-4,8-dimethylquinoline typically involves the bromination of 2-hydrazinyl-4,8-dimethylquinoline. The reaction conditions often include the use of bromine or a brominating agent in an appropriate solvent, such as acetic acid or chloroform, under controlled temperature conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination reactions using automated equipment to ensure consistency and efficiency. The process may include steps for purification, such as recrystallization or chromatography, to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-hydrazinyl-4,8-dimethylquinoline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions may produce a variety of substituted quinoline compounds .

Scientific Research Applications

6-Bromo-2-hydrazinyl-4,8-dimethylquinoline has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Bromo-2-hydrazinyl-4,8-dimethylquinoline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Properties

Molecular Formula

C11H12BrN3

Molecular Weight

266.14 g/mol

IUPAC Name

(6-bromo-4,8-dimethylquinolin-2-yl)hydrazine

InChI

InChI=1S/C11H12BrN3/c1-6-4-10(15-13)14-11-7(2)3-8(12)5-9(6)11/h3-5H,13H2,1-2H3,(H,14,15)

InChI Key

WZTLPYXAAKTTRX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C1N=C(C=C2C)NN)Br

Origin of Product

United States

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